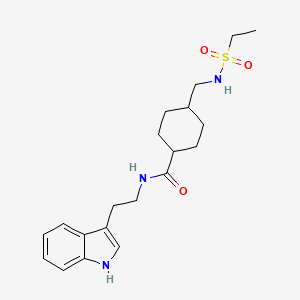
N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are of wide interest because of their diverse biological and clinical applications . They are found in many important synthetic drug molecules and have a wide range of pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Synthesis Analysis
The synthesis of indole derivatives often involves the reaction between tryptamine and other compounds . For example, the title compound of a related molecule was obtained in high yield in the reaction between tryptamine and naproxen .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
The mechanism of action of naproxen, a common compound used in the synthesis of indole derivatives, involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, they can have different molecular weights and linear formulas .Applications De Recherche Scientifique
Synthesis and Biological Activity
Indole derivatives, including compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide, are key elements in numerous natural and synthetic compounds with significant biological activities. Research has focused on synthesizing new derivatives to explore their potential biological activities. For instance, the synthesis of indole derivatives has been studied for their potential as para-amino benzoic acid antagonists, glutamyl endopeptidase II inhibitors, and treatments for phobic disorders, among others (Avdeenko, Konovalova, & Yakymenko, 2020).
Catalysis and Chemical Transformations
Catalytic processes involving compounds with indole structures have been explored for creating aza-heterocycles and other complex molecules. For example, alpha-sulfinylenamides have been used in tandem Pummerer/Mannich cyclization cascades to produce novel spiro-heterocycles and fused isoquinoline lactams, showcasing the versatility of these compounds in synthetic organic chemistry (Padwa, Heidelbaugh, Kuethe, Mcclure, & Wang, 2002).
Application in Drug Metabolism Studies
Another research area involves the application of biocatalysis to drug metabolism, where the metabolic pathways of certain drugs are elucidated using microbial systems. This approach has been applied to study the mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the utility of microbial-based biocatalytic systems in producing metabolites for structural characterization and supporting clinical investigations (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Optical Imaging for Cancer Detection
Furthermore, research into water-soluble near-infrared dyes for cancer detection via optical imaging has revealed the synthesis and application of compounds with indole structures. These dyes, with enhanced quantum yields and stability for bioconjugation, represent a significant advancement in developing molecular beacons for cancer detection (Pham, Medarova, & Moore, 2005).
Antiradical and Antimicrobial Activities
Compounds related to this compound have also been evaluated for their antiradical, antimicrobial, and enzyme inhibition activities. These studies highlight the potential therapeutic applications of these compounds in treating infections and diseases caused by oxidative stress and microbial pathogens (Danish, Bibi, Gilani, Raza, Ashfaq, Arshad, Asiri, & Ayub, 2019).
Safety and Hazards
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .
Propriétés
IUPAC Name |
4-[(ethylsulfonylamino)methyl]-N-[2-(1H-indol-3-yl)ethyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-2-27(25,26)23-13-15-7-9-16(10-8-15)20(24)21-12-11-17-14-22-19-6-4-3-5-18(17)19/h3-6,14-16,22-23H,2,7-13H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFYGPMTJGTTGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
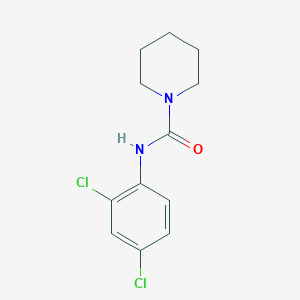
![2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide](/img/structure/B2391031.png)
![N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2391032.png)

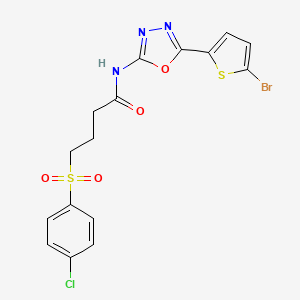
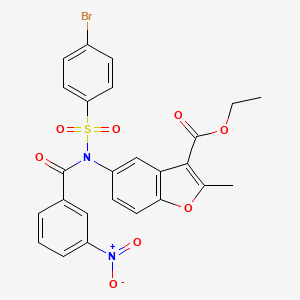
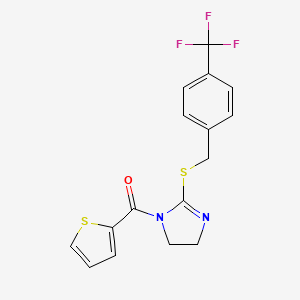
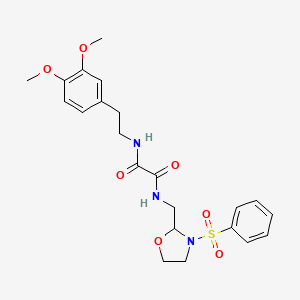
![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide](/img/structure/B2391044.png)
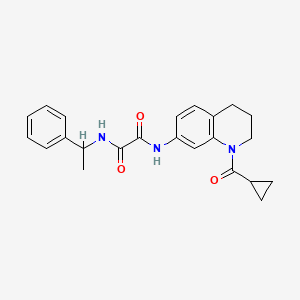
![1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2391046.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391047.png)
![N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2391048.png)
![Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2391050.png)
